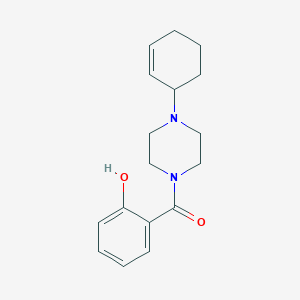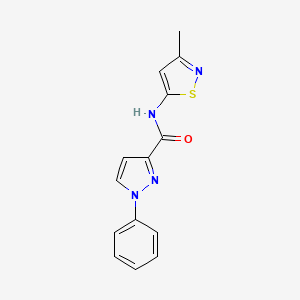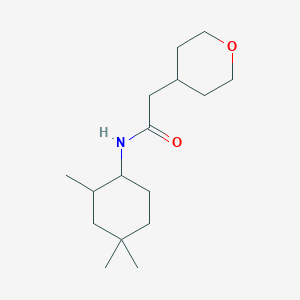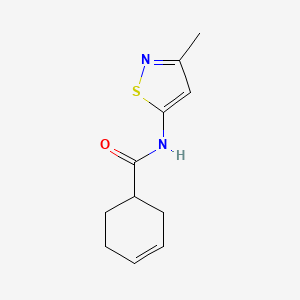![molecular formula C14H26N2O2 B7584979 2-Methoxy-1-(4-methyl-1,4-diazaspiro[5.5]undecan-1-yl)propan-1-one](/img/structure/B7584979.png)
2-Methoxy-1-(4-methyl-1,4-diazaspiro[5.5]undecan-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-1-(4-methyl-1,4-diazaspiro[5.5]undecan-1-yl)propan-1-one, commonly known as MADAM-11, is a novel psychoactive substance that belongs to the class of synthetic cathinones. It was first synthesized in 2017 by a research team at the University of Würzburg in Germany. Since then, MADAM-11 has gained significant attention in the scientific community due to its potential applications in research and medicine.
作用机制
MADAM-11 acts as a potent inhibitor of the reuptake of dopamine, norepinephrine, and serotonin in the brain. It also acts as a releasing agent of these neurotransmitters, leading to their increased release into the synaptic cleft. This results in an increase in the levels of these neurotransmitters in the brain, leading to the characteristic stimulant effects observed with synthetic cathinones.
Biochemical and Physiological Effects
The biochemical and physiological effects of MADAM-11 are similar to those observed with other synthetic cathinones. These effects include increased heart rate, blood pressure, and body temperature, as well as euphoria, increased sociability, and increased energy levels. However, the exact effects of MADAM-11 on the central nervous system and its long-term effects on health are still not fully understood.
实验室实验的优点和局限性
One of the main advantages of MADAM-11 for lab experiments is its high potency and selectivity for dopamine, norepinephrine, and serotonin transporters. This makes it a useful tool for investigating the role of these neurotransmitters in various physiological and pathological conditions. However, the use of MADAM-11 in lab experiments is limited by its potential for abuse and its lack of approval for use in humans.
未来方向
There are several future directions for research on MADAM-11. One area of research is the development of more selective and potent synthetic cathinones that can be used as research tools for investigating the role of neurotransmitters in various physiological and pathological conditions. Another area of research is the investigation of the long-term effects of synthetic cathinones on health and the development of strategies for mitigating their potential risks. Finally, the development of novel therapeutic agents based on the structure of MADAM-11 and other synthetic cathinones is an area of active research in the field of medicinal chemistry.
合成方法
MADAM-11 is synthesized through a multi-step process that involves the reaction of 4-methylpiperidine with 2-methoxypropiophenone followed by reductive amination with sodium borohydride. The resulting product is then subjected to spirocyclization with 1,3-dibromo-5,5-dimethylhydantoin to yield MADAM-11.
科学研究应用
MADAM-11 has potential applications in various fields of scientific research. It can be used as a research tool to study the structure-activity relationship of synthetic cathinones and their effects on the central nervous system. MADAM-11 can also be used to investigate the mechanism of action of synthetic cathinones and their interaction with neurotransmitter receptors.
属性
IUPAC Name |
2-methoxy-1-(4-methyl-1,4-diazaspiro[5.5]undecan-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-12(18-3)13(17)16-10-9-15(2)11-14(16)7-5-4-6-8-14/h12H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYOFAFSGFHPSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC12CCCCC2)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(1-Methylimidazol-2-yl)methyl]-3-(2,4,4-trimethylcyclohexyl)urea](/img/structure/B7584899.png)

![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxan-3-yl)methanone](/img/structure/B7584913.png)

![1-(2-Bicyclo[2.2.1]heptanyl)-4-(2,2-difluoroethyl)piperazine](/img/structure/B7584930.png)
![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7584937.png)
![1-[2-(1-Benzylimidazol-2-yl)ethyl]-3-(thian-3-yl)urea](/img/structure/B7584938.png)
![4-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B7584940.png)




![2-Tert-butyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7584999.png)
![1-Chloro-2-[1-(dimethylsulfamoylamino)ethyl]-3-fluorobenzene](/img/structure/B7585001.png)
